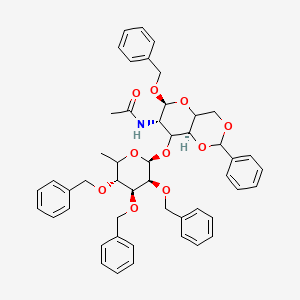
Benzyl 2-Acetamido-2-deoxy-3-O-(2,3,4-tri-O-benzyl-alpha-L-fucopyranosyl)-4,6-benzylidene-alpha-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-Acetamido-2-deoxy-3-O-(2,3,4-tri-O-benzyl-alpha-L-fucopyranosyl)-4,6-benzylidene-alpha-D-glucopyranoside is a complex carbohydrate derivative. This compound is notable for its intricate structure, which includes multiple benzyl groups and a fucopyranosyl moiety. It is primarily used in scientific research, particularly in the fields of carbohydrate chemistry and glycobiology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-Acetamido-2-deoxy-3-O-(2,3,4-tri-O-benzyl-alpha-L-fucopyranosyl)-4,6-benzylidene-alpha-D-glucopyranoside involves several steps:
Protection of Hydroxyl Groups: The starting material, typically a glucopyranoside, undergoes protection of its hydroxyl groups using benzyl groups.
Formation of Benzylidene Acetal: The protected glucopyranoside is then converted into its benzylidene acetal derivative.
Glycosylation: The key step involves glycosylation of the benzylidene acetal with 2,3,4-tri-O-benzyl-alpha-L-fucopyranosyl bromide, catalyzed by halide ions.
Deprotection: The final step involves the removal of the benzyl and benzylidene protecting groups to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings rather than commercial applications. The synthesis is typically carried out in specialized laboratories with controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-Acetamido-2-deoxy-3-O-(2,3,4-tri-O-benzyl-alpha-L-fucopyranosyl)-4,6-benzylidene-alpha-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like periodate, which cleaves vicinal diols.
Reduction: Reduction reactions can be performed using agents like sodium borohydride to reduce carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl groups, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Sodium periodate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl bromide and silver oxide in N,N-dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
Benzyl 2-Acetamido-2-deoxy-3-O-(2,3,4-tri-O-benzyl-alpha-L-fucopyranosyl)-4,6-benzylidene-alpha-D-glucopyranoside is used in various scientific research applications:
Carbohydrate Chemistry: It serves as a model compound for studying glycosylation reactions and carbohydrate-protein interactions.
Glycobiology: The compound is used to investigate the roles of carbohydrates in biological processes, including cell-cell recognition and signaling.
Medicinal Chemistry: Researchers explore its potential as a building block for designing glycomimetic drugs.
Industrial Applications: Although limited, it can be used in the synthesis of complex oligosaccharides for various industrial applications.
Mechanism of Action
The mechanism of action of Benzyl 2-Acetamido-2-deoxy-3-O-(2,3,4-tri-O-benzyl-alpha-L-fucopyranosyl)-4,6-benzylidene-alpha-D-glucopyranoside involves its interaction with specific molecular targets, primarily proteins and enzymes involved in carbohydrate metabolism. The compound can mimic natural carbohydrates, binding to carbohydrate-recognizing proteins and influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-Acetamido-3,6-di-O-benzyl-4-O-(6-O-(tert-butyldiphenylsilyl)-3,4-O-isopropylidene-beta-D-galactopyranosyl)-2-deoxy-alpha-D-glucopyranoside .
- Methyl 2-O-benzyl-beta-D-galactopyranoside .
Uniqueness
Benzyl 2-Acetamido-2-deoxy-3-O-(2,3,4-tri-O-benzyl-alpha-L-fucopyranosyl)-4,6-benzylidene-alpha-D-glucopyranoside is unique due to its specific combination of benzyl and fucopyranosyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable tool in carbohydrate research and related fields.
Properties
Molecular Formula |
C49H53NO10 |
|---|---|
Molecular Weight |
815.9 g/mol |
IUPAC Name |
N-[(6S,7S,8aS)-8-[(2S,3S,4S,5R)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide |
InChI |
InChI=1S/C49H53NO10/c1-33-42(52-28-35-18-8-3-9-19-35)45(53-29-36-20-10-4-11-21-36)46(54-30-37-22-12-5-13-23-37)49(57-33)60-44-41(50-34(2)51)48(55-31-38-24-14-6-15-25-38)58-40-32-56-47(59-43(40)44)39-26-16-7-17-27-39/h3-27,33,40-49H,28-32H2,1-2H3,(H,50,51)/t33?,40?,41-,42+,43+,44?,45-,46-,47?,48-,49-/m0/s1 |
InChI Key |
SFYRCMOBILUYAN-KGVJJITQSA-N |
Isomeric SMILES |
CC1[C@H]([C@@H]([C@@H]([C@@H](O1)OC2[C@@H]([C@H](OC3[C@H]2OC(OC3)C4=CC=CC=C4)OCC5=CC=CC=C5)NC(=O)C)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8 |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC3C2OC(OC3)C4=CC=CC=C4)OCC5=CC=CC=C5)NC(=O)C)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















